

Introduction: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-(4-isobutylphenyl)propan-1-one

Cat. No.: B1273151

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2-Bromo-1-(4-isobutylphenyl)propan-1-one is an α -brominated ketone of significant interest in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and the characteristic 4-isobutylphenyl moiety, positions it as a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in certain synthetic pathways for Ibuprofen, one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.

Identifiers and Molecular Structure

- IUPAC Name: **2-Bromo-1-(4-isobutylphenyl)propan-1-one**^[3]
- CAS Number: 80336-64-7^{[4][5][6]}
- Synonyms: 2-Bromo-4'-(2-methylprop-1-yl)propiophenone^[5]

The molecule consists of a propiophenone core, substituted with an isobutyl group at the para-position of the phenyl ring and a bromine atom at the alpha-position relative to the carbonyl group.

Physicochemical Data

The quantitative properties of **2-Bromo-1-(4-isobutylphenyl)propan-1-one** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ BrO	[3][4][5][7]
Molecular Weight	269.18 g/mol	[4][6][7]
Monoisotopic Mass	268.04628 Da	[7]
Appearance	Not specified; likely a solid or oil	-
Topological Polar Surface Area	17.1 Å ²	[7]
Rotatable Bond Count	4	[7]
Complexity	205	[7]
XLogP3-AA	4.4	[7]

Note: Experimental data on properties like melting and boiling points are not readily available in public literature. These would typically be determined empirically in a laboratory setting.

Synthesis and Mechanistic Insights

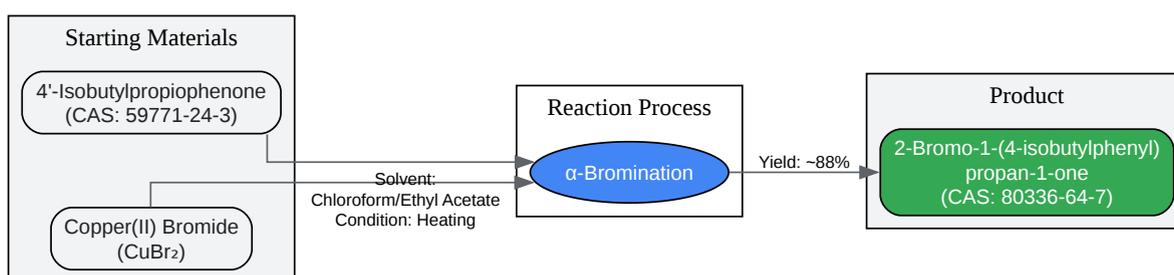
The primary route to **2-Bromo-1-(4-isobutylphenyl)propan-1-one** involves the selective α -bromination of its ketone precursor, 4'-isobutylpropiophenone. This transformation is a cornerstone reaction in organic synthesis.

Synthetic Pathway via Electrophilic Bromination

A common and effective method employs copper(II) bromide (CuBr₂) as the brominating agent. [6] This reagent is favored for its selectivity and milder reaction conditions compared to using

elemental bromine (Br_2), which can lead to over-bromination and other side reactions.

The reaction proceeds via an enol or enolate intermediate. The ketone, 4'-isobutylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile, attacking one of the bromine atoms on the CuBr_2 complex. The choice of solvent, typically a mixture like chloroform and ethyl acetate, facilitates the reaction by ensuring solubility of the reactants and stabilizing the intermediates.[6]



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Caption: Synthetic workflow for **2-Bromo-1-(4-isobutylphenyl)propan-1-one**.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one

This protocol is based on established methodologies for α -bromination of ketones.[6]

- **System Preparation:** A round-bottom flask is charged with 4'-isobutylpropiophenone (1 equivalent) and a solvent mixture of chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.
- **Reagent Addition:** Copper(II) bromide (CuBr_2) (approx. 2.2 equivalents) is added to the stirred solution.
- **Reaction Execution:** The mixture is heated to reflux (the boiling point of the solvent mixture) for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) to confirm the consumption of the starting material.

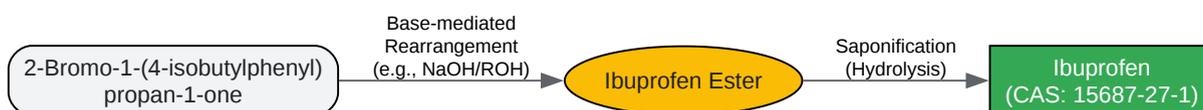
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The solid copper(I) bromide formed is removed by filtration. The filtrate is then washed sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary to achieve high purity.
- **Validation:** The identity and purity of the final product are confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Application in the Synthesis of Ibuprofen

The strategic placement of the bromine atom makes this compound an excellent electrophile for constructing the propanoic acid side-chain of Ibuprofen. The conversion leverages the reactivity of the α -bromo ketone functionality.

Transformation Pathway

While multiple industrial syntheses for Ibuprofen exist (e.g., the Boots and BHC processes), a pathway from **2-Bromo-1-(4-isobutylphenyl)propan-1-one** demonstrates classic organic transformations.^[1] A plausible and instructive route involves a Favorskii-type rearrangement or a related sequence. In this conceptual pathway, treatment with a base (e.g., a hydroxide or alkoxide) can lead to the formation of a cyclopropanone intermediate, which subsequently undergoes ring-opening to yield the ester of Ibuprofen. Saponification (hydrolysis) of the ester then yields the final Ibuprofen acid.



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Caption: Conceptual pathway from the bromo-ketone intermediate to Ibuprofen.

Conceptual Protocol: Conversion to Ibuprofen

- **Rearrangement/Esterification:** The starting bromo-ketone (1 equivalent) is dissolved in an appropriate alcohol solvent (e.g., methanol or ethanol). A strong base, such as sodium hydroxide or sodium methoxide (2-3 equivalents), is added portion-wise while cooling the reaction mixture in an ice bath to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.
- **Ester Isolation:** The reaction is quenched by the addition of water, and the product ester is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed, dried, and concentrated.
- **Saponification:** The crude ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester to the carboxylate salt.
- **Acidification and Final Product Isolation:** After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the Ibuprofen to precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., hexane) can be performed to yield high-purity Ibuprofen.^[1]

Analytical and Spectroscopic Profile

Characterization is crucial for confirming the structure and purity of the synthesized compound.

The following table summarizes the expected data from standard analytical methods.

Technique	Expected Observations
^1H NMR	<p>- Aromatic Protons: Two doublets in the ~ 7.1-7.8 ppm region, characteristic of a para-substituted benzene ring. - Methine Proton (CH-Br): A quartet around 5.1-5.3 ppm, coupled to the adjacent methyl group. - Methyl Protons (CH_3-CH): A doublet around 1.8-2.0 ppm, coupled to the methine proton. - Isobutyl Protons: A doublet for the two CH_3 groups (~ 0.9 ppm), a multiplet for the CH proton (~ 1.8 ppm), and a doublet for the benzylic CH_2 group (~ 2.5 ppm).[1]</p>
^{13}C NMR	<p>- Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm. - Aromatic Carbons: Multiple signals between ~ 125-145 ppm. - Carbon-Bromine Carbon (C-Br): A signal around 40-50 ppm. - Other aliphatic carbons corresponding to the methyl and isobutyl groups will appear in the upfield region (<40 ppm).</p>
IR Spectroscopy	<p>- Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1680-1700 cm^{-1}. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm^{-1} region. - C-H Stretches: Aliphatic C-H stretches just below 3000 cm^{-1} and aromatic C-H stretches just above 3000 cm^{-1}. - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm^{-1}.</p>
Mass Spectrometry	<p>The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks with nearly equal intensity (due to the presence of ^{79}Br and ^{81}Br isotopes). Fragmentation would likely involve the loss of $\text{Br}\cdot$ and cleavage at the carbonyl group.</p>

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory when handling **2-Bromo-1-(4-isobutylphenyl)propan-1-one**.

- Hazard Identification: α -Bromo ketones are typically classified as irritants and lachrymators. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]
- Handling: Avoid generating dust or aerosols. Use spark-proof tools and ensure adequate ventilation.[9][11] Avoid contact with strong oxidizing agents, acids, and bases, with which it may react violently.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[10]
- Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[10]

References

- PubChem. **2-Bromo-1-(4-isobutylphenyl)propan-1-one**. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Kilburg, M., & Deroo, R. (2019). Ibuprofen Synthesis. Synaptic. Central College. Available from: [\[Link\]](#)
- Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [\[Link\]](#)

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Sources

- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-isobutylphenyl)propan-1-one | C₁₃H₁₇BrO | CID 2735576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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